molecular formula C6H12O5 B570579 Fucose, L-, [6-3H] CAS No. 122760-10-5

Fucose, L-, [6-3H]

Cat. No.: B570579
CAS No.: 122760-10-5
M. Wt: 170.181
InChI Key: PNNNRSAQSRJVSB-IJCYHSTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fucose, L-, [6-3H] is a radiolabeled form of L-fucose, a deoxyhexose sugar. L-fucose is a monosaccharide that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . It is unique in having an L-configuration, whereas most naturally occurring sugars in mammals exist in the D-conformation . The radiolabeled version, Fucose, L-, [6-3H], is used extensively in biochemical and medical research to trace and study the metabolic pathways and functions of fucose in biological systems.

Mechanism of Action

In mammals, fucose-containing glycans have important roles in blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, host–microbe interactions, and numerous ontogenic events, including signaling events by the Notch receptor family . Alterations in the expression of fucosylated oligosaccharides have also been observed in several pathological processes, including cancer and atherosclerosis .

Safety and Hazards

Users are advised to avoid contact with skin and eyes, and to avoid breathing vapors or mists . Contaminated clothing and gloves should be removed and washed, including the inside, before re-use .

Future Directions

Recent studies suggest that L-Fucose is one of the key metabolites in human–gut microbiome interactions . Modulating fucose metabolism could be key to controlling host–gut microbiome interactions . This could potentially lead to new treatments and preventions using genetically engineered probiotics that modulate fucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fucose, L-, [6-3H] involves the incorporation of tritium (3H) into the L-fucose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic synthesis. One common method involves the use of tritiated water (3H2O) in the presence of a catalyst to introduce tritium into the fucose molecule .

Industrial Production Methods: Industrial production of L-fucose, including its radiolabeled form, often involves microbial fermentation. Engineered strains of Escherichia coli have been used to produce L-fucose with high productivity . The process includes the fermentation of a suitable carbon source, followed by extraction and purification of the L-fucose. The radiolabeling step is then performed to introduce tritium into the purified L-fucose.

Chemical Reactions Analysis

Types of Reactions: L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form fucose acid or reduced to form fucitol .

Common Reagents and Conditions:

Major Products:

    Oxidation: Fucose acid

    Reduction: Fucitol

    Substitution: Fucosylated glycans and glycolipids

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6,6,6-tritritiohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1T3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNRSAQSRJVSB-IJCYHSTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C([3H])([3H])[C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.